molecular formula C23H19NO B14217750 N,N-Dibenzyl-3-phenylprop-2-ynamide CAS No. 823188-99-4

N,N-Dibenzyl-3-phenylprop-2-ynamide

Cat. No.: B14217750
CAS No.: 823188-99-4
M. Wt: 325.4 g/mol
InChI Key: QLLIVSONIFIMGO-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-phenylprop-2-ynamide is an organic compound with the molecular formula C23H19NO It is characterized by the presence of a phenyl group attached to a prop-2-ynamide backbone, with two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3-phenylprop-2-ynamide typically involves the reaction of 3-phenylprop-2-ynoic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-Dibenzyl-3-phenylprop-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylprop-2-ynamide: A structurally similar compound with a phenyl group attached to the prop-2-ynamide backbone but lacking the benzyl groups.

    N,N-Dibenzyl-3-phenylprop-2-ynamide: Another compound with similar structural features but different substituents on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of two benzyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity

Properties

CAS No.

823188-99-4

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dibenzyl-3-phenylprop-2-ynamide

InChI

InChI=1S/C23H19NO/c25-23(17-16-20-10-4-1-5-11-20)24(18-21-12-6-2-7-13-21)19-22-14-8-3-9-15-22/h1-15H,18-19H2

InChI Key

QLLIVSONIFIMGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C#CC3=CC=CC=C3

Origin of Product

United States

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